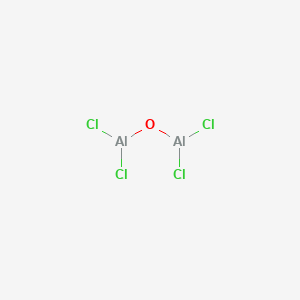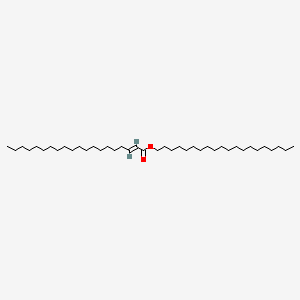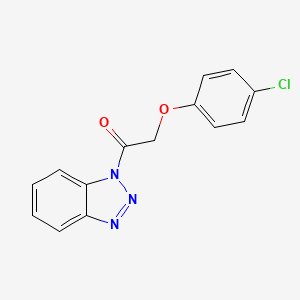
2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of multiple functional groups, including hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,2,6,6-tetramethyl-4-piperidone and ethylenediamine.
Solvent: Ethanol.
Reaction Conditions: Heating at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
化学反応の分析
Types of Reactions
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its stabilizing properties
作用機序
The mechanism of action of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL involves its interaction with various molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. It may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar stabilizing properties.
2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine used in organic synthesis.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A compound used as a hindered amine light stabilizer in polymers
Uniqueness
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is unique due to its combination of functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust performance under various conditions.
特性
CAS番号 |
85391-91-9 |
|---|---|
分子式 |
C13H29N3O |
分子量 |
243.39 g/mol |
IUPAC名 |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C13H29N3O/c1-12(2)9-11(10-13(3,4)16-12)15-6-5-14-7-8-17/h11,14-17H,5-10H2,1-4H3 |
InChIキー |
TVEPUPWHYJREDJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)NCCNCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)











